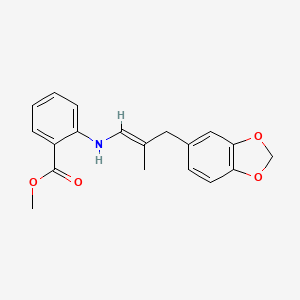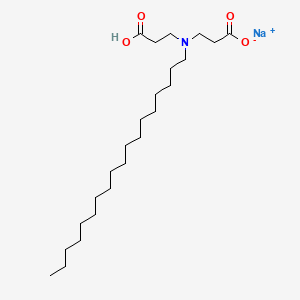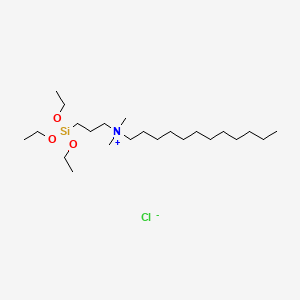
N-(2-Butoxyethyl)-4-((2-chloro-4-nitrophenyl)azo)-N-ethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Butoxyethyl)-4-((2-chloro-4-nitrophenyl)azo)-N-ethylaniline is an azo compound, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. Azo compounds are widely used in various industries, particularly in the production of dyes and pigments due to their vivid colors and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Butoxyethyl)-4-((2-chloro-4-nitrophenyl)azo)-N-ethylaniline typically involves a diazotization reaction followed by azo coupling. The process can be summarized as follows:
Diazotization: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Azo Coupling: The diazonium salt is then coupled with an aromatic compound, such as N-(2-Butoxyethyl)-N-ethylaniline, under alkaline conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of azo compounds like this compound is carried out in large-scale reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. Continuous flow processes and automated systems are often employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
Azo compounds undergo various chemical reactions, including:
Reduction: Azo compounds can be reduced to amines using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.
Oxidation: Oxidative cleavage of azo compounds can yield nitroso and nitro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Reduction: Sodium dithionite, hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate, ozone.
Substitution: Halogens, sulfonic acids, alkylating agents.
Major Products Formed
Reduction: Corresponding amines.
Oxidation: Nitroso and nitro derivatives.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
N-(2-Butoxyethyl)-4-((2-chloro-4-nitrophenyl)azo)-N-ethylaniline, like other azo compounds, finds applications in several fields:
Chemistry: Used as intermediates in organic synthesis and as dyes in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as probes in biochemical assays.
Medicine: Investigated for potential use in drug delivery systems and as therapeutic agents.
Industry: Widely used in the textile, leather, and food industries as colorants.
作用機序
The mechanism of action of azo compounds involves the interaction of the azo group (N=N) with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The specific pathways and targets depend on the structure of the compound and the biological system .
類似化合物との比較
Similar Compounds
Methyl Orange: A commonly used pH indicator with a similar azo structure.
Sudan Dyes: A group of azo dyes used for staining and coloring purposes.
Disperse Dyes: Azo compounds used in dyeing synthetic fibers.
Uniqueness
N-(2-Butoxyethyl)-4-((2-chloro-4-nitrophenyl)azo)-N-ethylaniline is unique due to its specific substituents, which can influence its color, solubility, and reactivity. The presence of the butoxyethyl and ethylaniline groups may impart distinct properties compared to other azo compounds.
特性
CAS番号 |
93762-07-3 |
|---|---|
分子式 |
C20H25ClN4O3 |
分子量 |
404.9 g/mol |
IUPAC名 |
N-(2-butoxyethyl)-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylaniline |
InChI |
InChI=1S/C20H25ClN4O3/c1-3-5-13-28-14-12-24(4-2)17-8-6-16(7-9-17)22-23-20-11-10-18(25(26)27)15-19(20)21/h6-11,15H,3-5,12-14H2,1-2H3 |
InChIキー |
AYIHOZYLPZMNPR-UHFFFAOYSA-N |
正規SMILES |
CCCCOCCN(CC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![(E)-but-2-enedioic acid;2-methyl-N-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-ylmethyl)pentan-1-amine](/img/structure/B15180493.png)


